molecular formula C10H12BrN5O2 B12801778 Adenosine, 8-bromo-2',3'-dideoxy- CAS No. 121353-86-4

Adenosine, 8-bromo-2',3'-dideoxy-

Cat. No.: B12801778
CAS No.: 121353-86-4
M. Wt: 314.14 g/mol
InChI Key: GJDDMLRZHBSEJS-NTSWFWBYSA-N
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Description

Adenosine, 8-bromo-2’,3’-dideoxy- is a synthetic nucleoside analog where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 8-bromo-2’,3’-dideoxy- typically involves the bromination of 2’,3’-dideoxyadenosine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 8th position with a bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of Adenosine, 8-bromo-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 8-bromo-2’,3’-dideoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Adenosine, 8-bromo-2’,3’-dideoxy- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Adenosine, 8-bromo-2’,3’-dideoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Adenosine, 8-bromo-2’,3’-dideoxy- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom at the 8th position can cause structural distortions in the nucleic acid, leading to inhibition of replication and transcription processes. This compound can also interact with various enzymes involved in nucleic acid metabolism, further affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Lacks the bromine atom at the 8th position.

    8-Bromo-2’-deoxyadenosine: Contains a bromine atom at the 8th position but retains the hydroxyl groups at the 2’ and 3’ positions.

    8-Bromo-2’,3’-dideoxyguanosine: Similar structure but with a guanine base instead of adenine.

Uniqueness

Adenosine, 8-bromo-2’,3’-dideoxy- is unique due to the presence of the bromine atom at the 8th position and the absence of hydroxyl groups at the 2’ and 3’ positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

121353-86-4

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1

InChI Key

GJDDMLRZHBSEJS-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N

Canonical SMILES

C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N

Origin of Product

United States

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